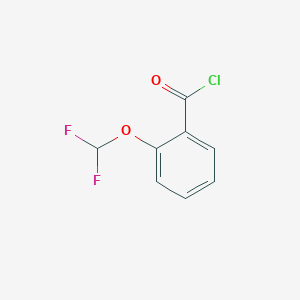
2-(Difluoromethoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a difluoromethoxy group attached to the benzoyl chloride structure. This compound is a colorless liquid and is utilized in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, to form amides or esters respectively .
Mode of Action
The mode of action of 2-(Difluoromethoxy)benzoyl chloride is likely through a nucleophilic acyl substitution reaction . In this reaction, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an intermediate tetrahedral complex. This complex then collapses, releasing a chloride ion and forming the desired amide or ester .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific amide or ester formed through its reaction with a nucleophile . These effects could range from changes in protein function to alterations in metabolic pathways, depending on the identity of the nucleophile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound . For instance, the rate of the nucleophilic acyl substitution reaction could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 2-(difluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
2-(Difluoromethoxy)benzoic acid+Thionyl chloride→2-(Difluoromethoxy)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(difluoromethoxy)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Scientific Research Applications
2-(Difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)benzoyl chloride
- 2-(Methoxy)benzoyl chloride
- 2-(Chloromethoxy)benzoyl chloride
Comparison: 2-(Difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to 2-(Trifluoromethoxy)benzoyl chloride, the difluoromethoxy group is less electron-withdrawing, leading to different reactivity patterns. The methoxy and chloromethoxy analogs also exhibit different reactivity and stability profiles, making this compound a valuable compound for specific applications .
Properties
IUPAC Name |
2-(difluoromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXCIOSWIQIKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
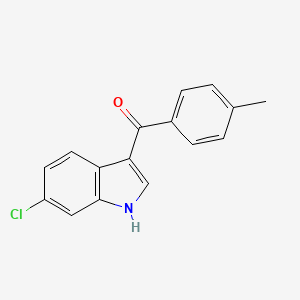
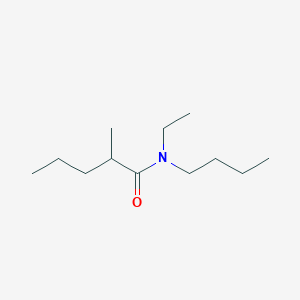
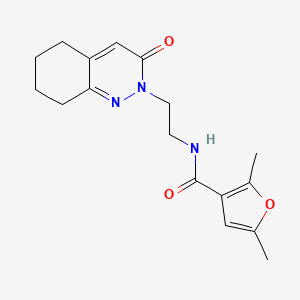
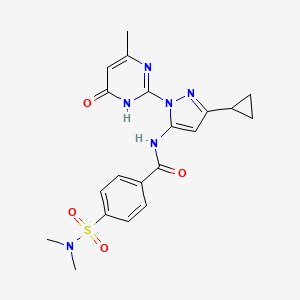
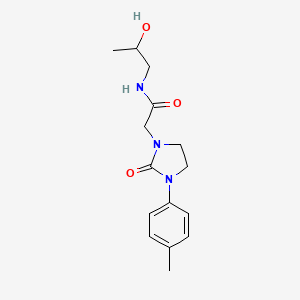
![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)
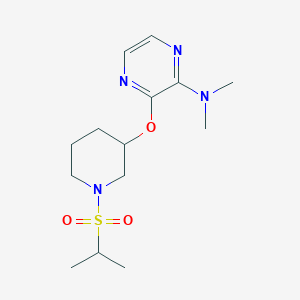
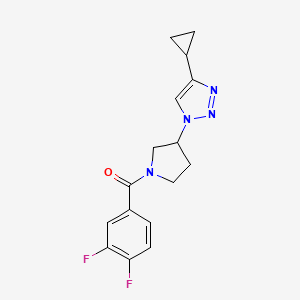

![N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393374.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)
